molecular formula C8H15IO B13286355 1-(Iodomethyl)-1-methoxycyclohexane

1-(Iodomethyl)-1-methoxycyclohexane

Cat. No.: B13286355
M. Wt: 254.11 g/mol
InChI Key: DTWRTYOJSDBDOG-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-1-methoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1-methoxycyclohexane typically involves the iodination of a methoxy-substituted cyclohexane derivative. One common method is the reaction of cyclohexanone with methanol to form 1-methoxycyclohexanol, followed by iodination using iodine and a suitable oxidizing agent such as phosphorus triiodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-1-methoxycyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Substitution: Alcohols, amines, and thiols.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-(Iodomethyl)-1-methoxycyclohexane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-methoxycyclohexane involves its interaction with various molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in synthetic chemistry and biochemical research.

Comparison with Similar Compounds

Uniqueness: 1-(Iodomethyl)-1-methoxycyclohexane is unique due to its combination of a cyclohexane ring with both an iodomethyl and a methoxy group, providing distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-(iodomethyl)-1-methoxycyclohexane

InChI

InChI=1S/C8H15IO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3

InChI Key

DTWRTYOJSDBDOG-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1)CI

Origin of Product

United States

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